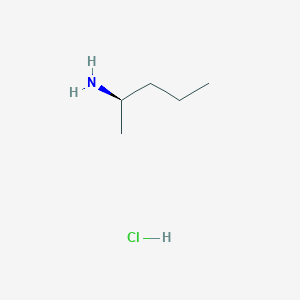

(R)-pentan-2-amine hydrochloride

Vue d'ensemble

Description

Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Hydrochlorides are compounds produced by reaction with hydrochloric acid . “®-pentan-2-amine hydrochloride” would therefore be a compound consisting of an amine group attached to a pentane (5-carbon) backbone, with the amine group further reacting with hydrochloric acid to form a hydrochloride salt.

Synthesis Analysis

The synthesis of amines can be achieved through various methods, including reduction of nitriles, amides, and nitro compounds, or through the Gabriel synthesis . The formation of the hydrochloride salt typically involves the reaction of the amine with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making them basic and able to react with acids to form salts . The “®” in “®-pentan-2-amine hydrochloride” indicates the configuration of the chiral center in the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .

Chemical Reactions Analysis

Amines can undergo a variety of reactions due to the presence of the reactive nitrogen atom. They can act as nucleophiles in substitution reactions or bases in elimination reactions . The hydrochloride salt form would be expected to readily dissociate in aqueous solution, releasing the amine and chloride ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely, but they are generally polar compounds and can participate in hydrogen bonding, affecting their boiling points and solubility . The properties of the specific compound “®-pentan-2-amine hydrochloride” would depend on its exact structure.

Applications De Recherche Scientifique

Retinotoxic Aromatic Amines

- Retinotoxic Effects : Primary aromatic amines with hydrophobic tails, similar in structure to (R)-pentan-2-amine hydrochloride, have been found to inhibit the accumulation of 11-cis-retinoids in the eye, potentially leading to retinotoxic effects. These compounds may catalyze the isomerization of 11-cis-retinal to its all-trans congener (Bernstein, Lichtman, & Rando, 1986).

Synthesis and Transformation of Amines

- Synthesis of Bicyclo[1.1.1]pentan-1-amine : Research has been conducted on the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound structurally related to this compound. This synthesis offers a flexible and scalable approach to producing this amine (Goh et al., 2014).

- Conversion of Bicyclo[1.1.1]pentan-1-amines : A method for converting bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines has been developed, demonstrating the versatility of these compounds in chemical synthesis (Harmata et al., 2021).

Chemical Properties and Analysis

- Study of pK a Values : The pK a values of compounds like 2-phenylbicyclo[1.1.1]pentane-2-amine hydrochloride, which are structurally related to this compound, have been studied. This research contributes to understanding the acid-base properties of these compounds (Wiberg, Ross, Isbell, & Mcmurdie, 1993).

Applications in Organic Synthesis

- Novel Synthesis Methods : Innovative synthesis methods have been developed for compounds structurally related to this compound, expanding the possibilities for their use in various chemical applications (Nishiwaki et al., 1999).

Spectroscopic Characterization

- Spectroscopic Studies : Spectroscopic characterization of compounds structurally similar to this compound has been conducted, providing valuable data for their identification and analysis (Westphal et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-pentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIBHXGATODRDN-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)

![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)

![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)

![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)